molecular formula C11H21NO3 B1517315 (3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine CAS No. 1212182-03-0

(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine

Cat. No. B1517315
CAS RN: 1212182-03-0
M. Wt: 215.29 g/mol
InChI Key: OYRWWTPZWOPIOO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine, also known as Boc-HEP, is a chiral amino acid derivative that has been used in a variety of applications in the field of synthetic organic chemistry. Boc-HEP is a versatile compound that can be used as a building block for the synthesis of a wide range of compounds, including peptides, amines, and other molecules. Additionally, Boc-HEP has been used in a variety of scientific research applications, including drug discovery and development, as well as in biochemistry and physiology.

Scientific Research Applications

Organic Synthesis

“(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine” is an important raw material used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds due to its unique structure and reactivity.

Pharmaceuticals

This compound is used as an intermediate in the pharmaceutical industry . It can be used in the synthesis of various drugs and therapeutic agents. Its stereochemistry and functional groups make it a valuable component in drug design and development.

Agrochemicals

In the field of agrochemicals, “(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine” can be used in the synthesis of pesticides, herbicides, and other agricultural chemicals . Its properties can contribute to the effectiveness of these agrochemicals.

Dyestuffs

“(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine” can also be used in the production of dyestuffs . Its chemical structure can contribute to the color and binding properties of dyes.

Medicine

Apart from its use in pharmaceuticals, this compound is also used more broadly in medicine . It can be used in the production of medical devices, diagnostics, and other medical applications.

Research

“(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine” is used in research settings, including laboratories and academic institutions . It can be used in various experiments and studies due to its unique properties.

Safety and Hazards

The safety and hazard information for “(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine” was not found in the search results . As it is a research chemical, it is recommended to handle it with appropriate safety measures.

properties

IUPAC Name

tert-butyl (3R)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-6-4-9(8-12)5-7-13/h9,13H,4-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRWWTPZWOPIOO-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-1-Boc-3-(2-hydroxyethyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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